

Introduction: The Strategic Importance of 1-Methyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: *1-Methyl-1H-pyrazol-4-amine dihydrochloride*

Cat. No.: *B1437859*

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1-Methyl-1H-pyrazol-4-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its rigid, planar structure and its capacity for forming specific hydrogen bond interactions with biological targets.[1][2] This particular derivative, with its primary amine at the 4-position and a methyl group at the N1 position, serves as a crucial intermediate for synthesizing a diverse range of bioactive molecules, most notably potent kinase inhibitors for oncology.[3]

The strategic value of this compound necessitates robust, scalable, and well-understood synthetic methodologies. This guide provides a detailed, field-proven approach to the synthesis of **1-Methyl-1H-pyrazol-4-amine dihydrochloride**, moving from the foundational chemistry to step-by-step experimental protocols. The focus is not just on the procedure but on the underlying chemical logic, ensuring a comprehensive understanding for successful execution and adaptation.

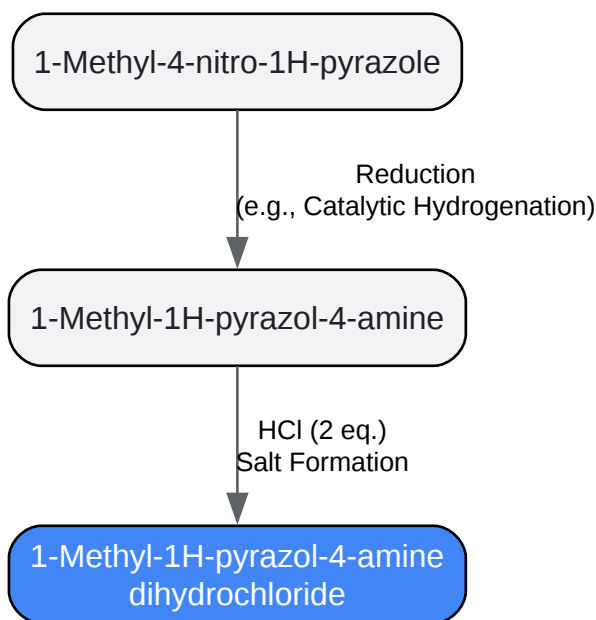
Part 1: Retrosynthetic Analysis and Strategy

The most reliable and industrially relevant pathway to **1-Methyl-1H-pyrazol-4-amine dihydrochloride** proceeds via a two-step sequence starting from the commercially available 1-methyl-4-nitro-1H-pyrazole, followed by salt formation.

- **Reduction of the Nitro Group:** The core transformation is the reduction of the aromatic nitro group on the pyrazole ring to a primary amine. This is a classic and highly efficient

transformation in organic synthesis.

- **Salt Formation:** The resulting free amine is then converted to its dihydrochloride salt. This step is critical for improving the compound's stability, crystallinity, and handling characteristics, which are essential for pharmaceutical applications.



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